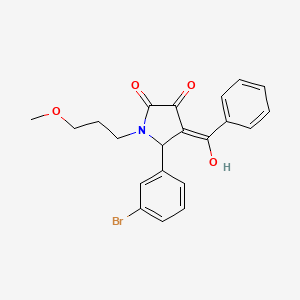
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide, also known as EPPC, is a chemical compound that has been widely studied in scientific research. EPPC has been found to have potential therapeutic applications due to its ability to interact with various biological targets in the body.
Wirkmechanismus
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide has been found to interact with various biological targets in the body, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, leading to a decrease in their function. Additionally, this compound has been found to interact with receptors, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been found to have anti-cancer effects, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, this compound has been found to have activity against various biological targets, making it a versatile tool for studying biological processes.
However, there are also limitations to using this compound in lab experiments. Its activity against various biological targets can make it difficult to isolate the specific effects of this compound on a particular target. Additionally, this compound has not been extensively studied in vivo, making it difficult to determine its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide. One potential direction is the further study of its anti-cancer effects, with a focus on determining its potential as a cancer therapy. Additionally, further studies could investigate the potential of this compound as a treatment for pain and inflammation.
Another future direction is the development of new derivatives of this compound with improved activity and selectivity for specific biological targets. This could lead to the development of more effective and targeted therapies for various diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications. It has been found to have activity against various biological targets and has been extensively studied in scientific research. While there are limitations to using this compound in lab experiments, there are also several future directions for its study, including the development of new derivatives and the investigation of its potential as a cancer therapy and treatment for pain and inflammation.
Synthesemethoden
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of piperidine with various reagents such as ethylsulfonyl chloride and 3-hydroxybenzaldehyde. The final product is obtained through purification and isolation techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(3-hydroxyphenyl)-3-piperidinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have activity against various biological targets such as enzymes and receptors, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(3-hydroxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(19,20)16-8-4-5-11(10-16)14(18)15-12-6-3-7-13(17)9-12/h3,6-7,9,11,17H,2,4-5,8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRGLHYQPZCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![N-{2-(4-nitrophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5293545.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
